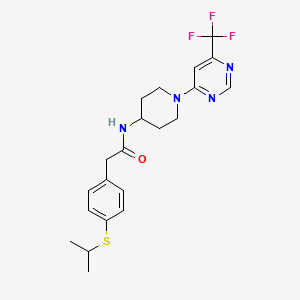
N1-(3-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(3-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide” is a complex organic compound. It contains a methoxybenzyl group (a benzene ring with a methoxy (OCH3) and a methyl (CH3) group), a thiophen-2-ylmethyl group (a thiophene ring with a methyl group), and an oxalamide group (a type of amide). The exact properties and uses of this compound would depend on its specific structure and the context in which it is used .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. This would influence its physical and chemical properties. The presence of the methoxybenzyl and thiophen-2-ylmethyl groups could potentially make the compound aromatic, contributing to its stability.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The oxalamide group could potentially participate in reactions with other compounds, and the methoxybenzyl and thiophen-2-ylmethyl groups could influence the reactivity of the compound .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- A study by Pişkin, Canpolat, & Öztürk (2020) explored a zinc phthalocyanine substituted with benzene sulfonamide derivative groups, exhibiting promising properties for photodynamic therapy, particularly in cancer treatment. This compound's high singlet oxygen quantum yield and good fluorescence properties are crucial for its application in Type II mechanisms in photodynamic therapy.
Optical and Electronic Properties
- The linear and nonlinear optical properties of methoxybenzylidene and thiophen-2-ylmethylidene tetrahydronaphthalone derivatives were studied by Garza et al. (2014). These properties are essential for applications in electronic and photonic devices. The study highlights the potential of these compounds in the development of materials with significant nonlinear optical (NLO) properties.
Synthesis of Oxalamides
- Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This methodology is valuable for the synthesis of anthranilic acid derivatives and oxalamides, contributing to advancements in chemical synthesis processes and pharmaceutical applications Mamedov et al. (2016).
Chemosensor Applications
- A study by Liu et al. (2022) reported on the synthesis of chemosensors derived from 5-(thiophene-2-yl)oxazole, which could be used for the specific detection of Ga3+. The development of such chemosensors has implications in environmental monitoring and analytical chemistry.
Catalytic Applications
- De, Yin, & Ma (2017) explored a Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalyst system for Goldberg amidation. This catalyst system is effective for reactions involving (hetero)aryl chlorides and various amides, highlighting its potential in organic synthesis and pharmaceutical manufacturing De, Yin, & Ma (2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-20-12-5-2-4-11(8-12)9-16-14(18)15(19)17-10-13-6-3-7-21-13/h2-8H,9-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNUIXDUAYCGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2663654.png)
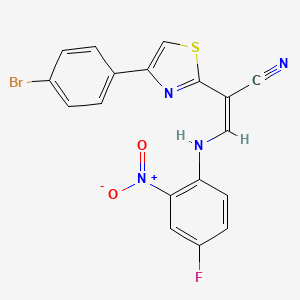
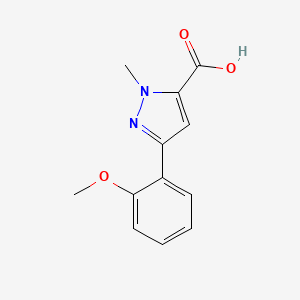
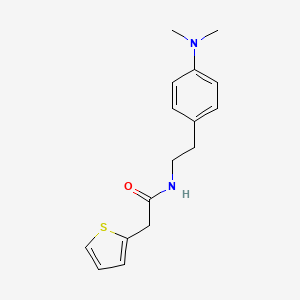
![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2663662.png)

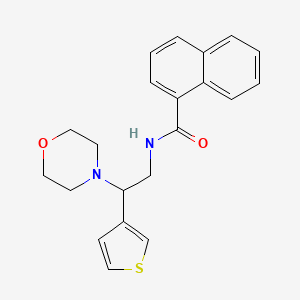
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2663665.png)
![dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride](/img/structure/B2663666.png)
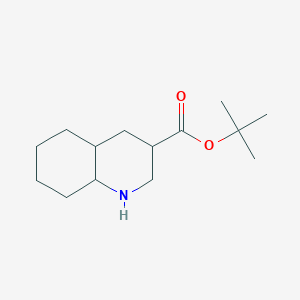
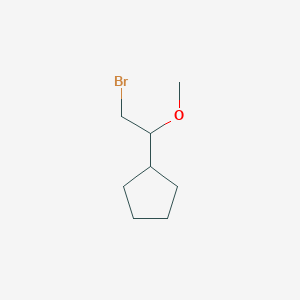
![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2663670.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2663672.png)
